molecular formula C12H11N3O2 B8289317 Ethyl-2-(4-pyridyl)-5-pyrimidinecarboxylic Acid

Ethyl-2-(4-pyridyl)-5-pyrimidinecarboxylic Acid

Cat. No.: B8289317
M. Wt: 229.23 g/mol
InChI Key: GZYNKFRIABRVJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl-2-(4-pyridyl)-5-pyrimidinecarboxylic Acid is a useful research compound. Its molecular formula is C12H11N3O2 and its molecular weight is 229.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

IUPAC Name

4-ethyl-2-pyridin-4-ylpyrimidine-5-carboxylic acid

InChI

InChI=1S/C12H11N3O2/c1-2-10-9(12(16)17)7-14-11(15-10)8-3-5-13-6-4-8/h3-7H,2H2,1H3,(H,16,17)

InChI Key

GZYNKFRIABRVJR-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=NC=C1C(=O)O)C2=CC=NC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium ethoxide (590 mg) was dissolved in anhydrous ethanol (50 ml) at room temperature. To the resulting solution, 4-amidinopyridine hydrochloride (1.31 g) was added, followed by the dropwise addition of a solution of ethyl 2,2-diformylacetate (1.20 g) in anhydrous ethanol (50 ml). The resulting mixture was heated under reflux for 6 hours. To the residue obtained by distilling off the solvent under reduced pressure, dichloromethane and water were added. The organic layer thus separated was dried over anhydrous sodium sulfate. After the solvent was concentrated under reduced pressure, the residue was crystallized in ethanol, whereby the title compound (279 mg, 15%) was obtained as colorless crystals.
Quantity
590 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.31 g
Type
reactant
Reaction Step Two
Quantity
1.2 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
15%

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